(3beta,5alpha,6alpha)-Cholest-8-ene-3,6-diol
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Overview
Description
(3beta, 5alpha, 6alpha)-Cholest-8-ene-3, 6-diol, also known as (3β, 5α, 6α)-cholest-8-ene-3, 6-diol or peniocerol, belongs to the class of organic compounds known as cholesterols and derivatives. Cholesterols and derivatives are compounds containing a 3-hydroxylated cholestane core (3beta, 5alpha, 6alpha)-Cholest-8-ene-3, 6-diol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral (3beta, 5alpha, 6alpha)-Cholest-8-ene-3, 6-diol has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, (3beta, 5alpha, 6alpha)-cholest-8-ene-3, 6-diol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, (3beta, 5alpha, 6alpha)-cholest-8-ene-3, 6-diol can be found in fruits. This makes (3beta, 5alpha, 6alpha)-cholest-8-ene-3, 6-diol a potential biomarker for the consumption of this food product.
Scientific Research Applications
1. Chemical Synthesis and Transformation
Disodium 3beta,6beta-dihydroxy-5alpha-cholestane disulfate, a derivative of (3beta,5alpha,6alpha)-Cholest-8-ene-3,6-diol, has been synthesized from cholesterol and explored for its cytotoxic properties against various human carcinoma cell lines. This research highlights the potential of such compounds in cancer research and their biological activity dependent on the presence of a cholesterol-type side chain (Cui et al., 2009).
2. Antiproliferative Properties
Novel sterols structurally related to this compound have been isolated from the marine sponge Polymastia tenax. These compounds demonstrated significant antiproliferative activity toward various tumor cells, indicating the potential of these sterols in cancer treatment (Santafé et al., 2002).
3. Stereoselective Synthesis
Research on 4,5-Epoxycholestane-3,6-diols, closely related to this compound, has led to the generation of cholestane-3,5,6-triol stereoisomers. These compounds are valuable for studying the biological functions of oxysterols and understanding their role in biological processes (Zhao et al., 2007).
4. Novel Sterol Synthesis
A new chemical synthesis of 5alpha-cholest-8(14)-en-3beta,5alpha-diol, a compound related to this compound, has been developed. This method offers an alternative synthesis through the reductive rearrangement of steroidal epoxides (Parish et al., 2001).
5. Polyhydroxysterols and Antifungal Activity
Chemical investigation of marine sponges has led to the isolation of novel polyhydroxysterols related to this compound. Some of these compounds have demonstrated antifungal activity, indicating potential applications in combating fungal infections (Sauleau & Bourguet-Kondracki, 2005).
Properties
CAS No. |
570-92-3 |
---|---|
Molecular Formula |
C27H46O2 |
Molecular Weight |
402.7 g/mol |
IUPAC Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-19,21-22,24-25,28-29H,6-16H2,1-5H3 |
InChI Key |
MPCLLXXLNXORCU-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3=C2CC(C4C3(CCC(C4)O)C)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3=C2CC(C4C3(CCC(C4)O)C)O)C |
melting_point |
181-183°C |
physical_description |
Solid |
Synonyms |
peniocerol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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